molecular formula C11H11NO6 B12600504 (R)-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester CAS No. 916320-84-8

(R)-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester

Cat. No.: B12600504
CAS No.: 916320-84-8
M. Wt: 253.21 g/mol
InChI Key: YSDNVGIEGLAUDS-SSDOTTSWSA-N
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Description

®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrobenzoyloxy group attached to a propanoic acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester typically involves the esterification of ®-2-hydroxypropanoic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Hydrolysis: 4-nitrobenzoic acid and ®-2-hydroxypropanoic acid.

    Reduction: ®-2-(4-Aminobenzoyloxy)propanoic acid methyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can be hydrolyzed by esterases in biological systems, releasing the active components. The nitro group can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Aminobenzoyloxy)propanoic acid methyl ester
  • ®-2-(4-Methoxybenzoyloxy)propanoic acid methyl ester
  • ®-2-(4-Chlorobenzoyloxy)propanoic acid methyl ester

Uniqueness

®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications and interactions with biological targets.

Properties

CAS No.

916320-84-8

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

[(2R)-1-methoxy-1-oxopropan-2-yl] 4-nitrobenzoate

InChI

InChI=1S/C11H11NO6/c1-7(10(13)17-2)18-11(14)8-3-5-9(6-4-8)12(15)16/h3-7H,1-2H3/t7-/m1/s1

InChI Key

YSDNVGIEGLAUDS-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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